![molecular formula C7H12N2S B13064179 [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol](/img/structure/B13064179.png)
[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol: is a chemical compound with a molecular formula of C7H12N2S It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol typically involves the reaction of 1-(Propan-2-YL)-1H-pyrazole with methanethiol. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in the synthesis include solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : The compound can also undergo reduction reactions, where the pyrazole ring may be reduced to a dihydropyrazole. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: : Substitution reactions involve the replacement of one functional group with another. For example, the thiol group can be substituted with a halogen using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Sulfonic acid, sulfoxide
Reduction: Dihydropyrazole
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry: : [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways
Medicine: : The compound’s potential therapeutic properties are being explored, particularly its ability to interact with specific molecular targets in the body. It may have applications in the treatment of diseases such as cancer and infectious diseases.
Industry: : In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function. The pyrazole ring may also interact with other molecular targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1-(Propan-2-yl)-1H-imidazol-2-yl]methanethiol: Similar in structure but contains an imidazole ring instead of a pyrazole ring.
1-(1H-pyrazol-3-yl)propan-2-amine: Contains a similar pyrazole ring but with an amine group instead of a thiol group.
Uniqueness
- The presence of both the pyrazole ring and the thiol group in [1-(Propan-2-YL)-1H-pyrazol-3-YL]methanethiol makes it unique compared to other similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields.
Properties
Molecular Formula |
C7H12N2S |
|---|---|
Molecular Weight |
156.25 g/mol |
IUPAC Name |
(1-propan-2-ylpyrazol-3-yl)methanethiol |
InChI |
InChI=1S/C7H12N2S/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 |
InChI Key |
GQRNXTKOTSOCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC(=N1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


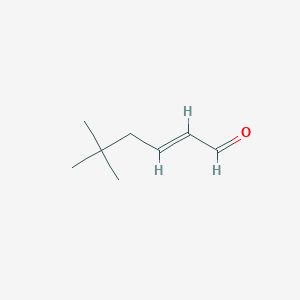
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13064105.png)

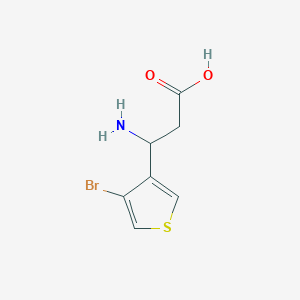
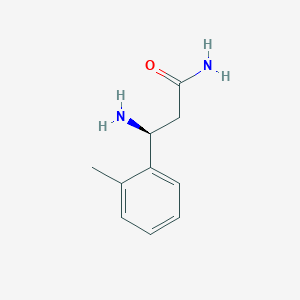


![2-(2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-yl)acetamide](/img/structure/B13064141.png)
![2H,3H,4H,5H-pyrido[3,2-f][1,4]thiazepine](/img/structure/B13064154.png)
![Methyl 7-methyl-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13064159.png)
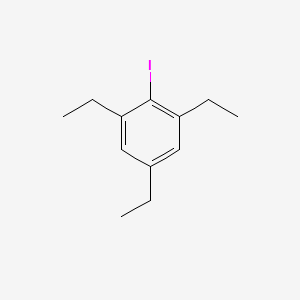
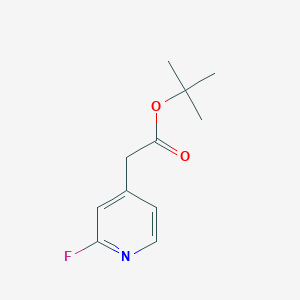
![(1R,2r,4s)-2-[(tert-butoxycarbonyl)amino]-4-[(dimethylamino)carbonyl]cyclohexylmethanesulfonate](/img/structure/B13064182.png)
![N-(2-[(2-Methoxyethyl)amino]ethyl)butane-1-sulfonamide](/img/structure/B13064188.png)
